(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1285496-63-0
VCID: VC3071110
InChI: InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-7-8)17-5-1-2-9(17)6-15/h3-4,7,9H,1-2,5-6,15H2
SMILES: C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CN
Molecular Formula: C11H14F3N3
Molecular Weight: 245.24 g/mol

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine

CAS No.: 1285496-63-0

Cat. No.: VC3071110

Molecular Formula: C11H14F3N3

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine - 1285496-63-0

Specification

CAS No. 1285496-63-0
Molecular Formula C11H14F3N3
Molecular Weight 245.24 g/mol
IUPAC Name [1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanamine
Standard InChI InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-7-8)17-5-1-2-9(17)6-15/h3-4,7,9H,1-2,5-6,15H2
Standard InChI Key TUPXBQJNROEMSB-UHFFFAOYSA-N
SMILES C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CN
Canonical SMILES C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CN

Introduction

Structural Characteristics

Chemical Formula and Molecular Properties

Based on its structure, (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine has properties that can be compared with similar compounds in the research literature:

PropertyValueComparative Reference
Molecular FormulaC₁₁H₁₄F₃N₃Derived from structure
Molecular Weight~245.25 g/molCalculated based on atomic weights
Structural ClassificationHeterocyclic amineBased on functional groups
Key Functional GroupsTrifluoromethyl, pyridine, pyrrolidine, primary amineStructural analysis

Comparative Structural Analysis

Examination of structurally related compounds provides insight into the properties of the target molecule:

Related CompoundStructural SimilaritiesKey DifferencesReference
(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanamineTrifluoromethylpyridine-pyrrolidine core with amineContains chloro group; amine at position 3 of pyrrolidine
N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide5-Trifluoromethylpyridine connected to pyrrolidineComplex amide substituent at position 3
[5-(Trifluoromethyl)pyridin-2-yl]methanamine5-Trifluoromethylpyridine with methanamineLacks pyrrolidine ring

Physical and Chemical Properties

Predicted Physical Properties

Based on structurally similar compounds, the following physical properties can be inferred:

PropertyPredicted ValueRationale
Physical StateCrystalline solid at room temperatureCommon for similar heterocyclic amines
SolubilityModerate in polar organic solvents; likely forms water-soluble saltsBased on functional groups present
LogP~2.0-3.0Contribution of lipophilic trifluoromethyl group balanced by basic amine
pKa~8-9 for primary amineTypical for primary amines attached to saturated carbon
Melting PointData not availableWould require experimental determination

Chemical Reactivity Profile

The compound contains several reactive centers that influence its chemical behavior:

  • Primary Amine Group: Capable of nucleophilic substitution reactions, acylation, and formation of imines or amides

  • Pyrrolidine Nitrogen: Tertiary amine with reduced nucleophilicity due to conjugation with pyridine

  • Pyridine Ring: Weak base that can participate in coordination chemistry

  • Trifluoromethyl Group: Generally inert but influences electronic properties of the adjacent pyridine ring

Synthesis Methods

Nucleophilic Aromatic Substitution Approach

This approach would involve the reaction of 2-halogenated-5-(trifluoromethyl)pyridine with an appropriately protected pyrrolidin-2-ylmethanamine:

  • Protection of pyrrolidin-2-ylmethanamine

  • Nucleophilic aromatic substitution with 2-halo-5-(trifluoromethyl)pyridine

  • Deprotection to reveal the primary amine

Reductive Amination Approach

An alternative route could involve:

  • Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidine-2-carbaldehyde

  • Reductive amination with ammonia or a protected nitrogen source

  • Deprotection if necessary

Key Reaction Conditions

Based on synthesis methods for similar compounds, the following conditions would likely be employed:

Synthetic StepReagentsConditionsConsiderations
Nucleophilic SubstitutionBase (K₂CO₃, Et₃N), polar aprotic solvent (DMF, DMSO)80-120°C, 6-24hMay require activation of halo-pyridine
Reductive AminationNaBH₃CN or NaBH₄, MeOH/THFRT to 50°C, 12-24hpH control important for selectivity
Protection/DeprotectionBoc₂O or CbzCl (protection); TFA or H₂/Pd-C (deprotection)Standard conditionsProtects amine during synthesis

Biological Activity and Applications

Central Nervous System Targets

Compounds containing pyridine rings linked to nitrogen heterocycles often interact with neurotransmitter systems. Based on structural similarities to compounds like N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine, this compound may interact with:

  • Serotonin Receptors: Potentially acting as an agonist or antagonist, particularly at 5-HT1F receptors

  • Other G-Protein Coupled Receptors: The structural features are conducive to GPCR binding

  • CNS Enzymes: Trifluoromethylpyridine moieties are found in numerous CNS-active compounds

Structure-Activity Relationships

The biological activity would be influenced by specific structural features:

  • Trifluoromethyl Group: Enhances lipophilicity, facilitating blood-brain barrier penetration and increasing metabolic stability

  • Pyrrolidine Ring: Provides conformational constraints that may enhance receptor selectivity

  • Primary Amine: Offers hydrogen bonding capabilities important for receptor interactions

  • Pyridine Ring: Acts as a scaffold for target recognition and binding

Comparative Pharmacological Analysis

Structurally Related CompoundReported Biological ActivityRelevance to Target Compound
N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amineSerotonin receptor agonist, particularly 5-HT1FSimilar pyridine-heterocycle scaffold suggests potential serotonergic activity
[5-(Trifluoromethyl)pyridin-2-yl]methanaminePrecursor for CNS-active compoundsShares the core trifluoromethylpyridine-amine motif

Research Status and Future Directions

Current Research Landscape

While specific research on (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine is limited in the available literature, research on related compounds suggests several potential applications:

  • Medicinal Chemistry Development: Trifluoromethyl-containing heterocycles are being extensively studied for various therapeutic applications

  • Structure-Activity Relationship Studies: Investigation of how structural modifications affect biological activity

  • Synthetic Methodology: Development of efficient routes to access complex trifluoromethylated compounds

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